1-ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
Description
1-Ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a quinoline-derived carbohydrazide compound characterized by a 1-ethyl group, a 4-hydroxy substituent, and a hydrazide side chain modified with an (E)-1-methylpropylidene moiety. This structure positions it within a broader class of bioactive quinoline derivatives, which are often explored for antimicrobial, antitumor, and anticonvulsant properties due to their ability to interact with biological targets such as enzymes or DNA . The (E)-configured propylidene group introduces steric and electronic effects that may influence solubility, binding affinity, and metabolic stability compared to analogs with alternative substituents .
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3/c1-4-10(3)17-18-15(21)13-14(20)11-8-6-7-9-12(11)19(5-2)16(13)22/h6-9,20H,4-5H2,1-3H3,(H,18,21)/b17-10+ |
InChI Key |
GBHMGINDFXFSIN-LICLKQGHSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O)/C |
Canonical SMILES |
CCC(=NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method includes the condensation of 1-ethyl-2-hydroxy-4-oxo-1,2-dihydroquinoline-3-carbohydrazide with an appropriate aldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce quinoline-2,4-diol derivatives .
Scientific Research Applications
1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Quinolinecarbohydrazides exhibit structural diversity primarily in their hydrazide side chains. Key analogs include:
*Calculated based on molecular formulas.
The target compound’s (E)-1-methylpropylidene group distinguishes it from analogs with electron-withdrawing (e.g., nitro) or hydrophobic (e.g., octanoyl) substituents. These structural variations significantly impact physicochemical properties and bioactivity .
Physicochemical Properties and Computational Similarity Analysis
Predicted Properties
- Target Compound: Predicted solubility is moderate due to the balance between the hydrophilic quinoline-hydroxy group and the hydrophobic propylidene chain. pKa (~4.5–5.0) suggests partial ionization at physiological pH, similar to nitro-substituted analogs .
- Nitro-substituted Analog (CAS 331963-61-2) : Higher density (1.48 g/cm³) and boiling point (673.7°C) due to the nitro group’s polarizability .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (0.6–0.7) to its nitro- and octanoyl-substituted analogs, primarily due to shared quinoline and hydrazide backbones. However, similarity drops below 0.5 when compared to benzofuran- or indole-containing derivatives (e.g., ), highlighting the critical role of side-chain functional groups .
Bioactivity Comparison
- Antimicrobial Activity: Nitro-substituted derivatives (e.g., CAS 331963-61-2) exhibit enhanced activity against Gram-positive bacteria due to nitro group interactions with bacterial enzymes . In contrast, octanoyl-substituted analogs may prioritize membrane disruption via hydrophobic interactions .
- Anticonvulsant Potential: Compounds with rigid unsaturated side chains (e.g., (E)-configured groups) show improved blood-brain barrier penetration, as seen in related 2-oxo-1,2-dihydroquinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
